2-(5-amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
Description
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Properties
IUPAC Name |
2-(5-amino-3-pyridin-4-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-9-5-8(7-1-3-12-4-2-7)13-14(9)6-10(15)16/h1-5H,6,11H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHAKXPHIJBATN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been reported to have target selectivity. These targets play crucial roles in various biological processes, contributing to the compound’s medicinal properties.
Mode of Action
It is known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates due to their different binding modes to enantioselective proteins.
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways, influencing a wide range of biological activities.
Biological Activity
2-(5-Amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHNO. The compound features a pyrazole ring substituted with a pyridine and an amino group, which are critical for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.
- Inhibition of Cancer Cell Proliferation : The compound has shown inhibitory effects on various cancer cell lines, including:
- Cell Cycle Arrest : Studies indicate that this compound may induce cell cycle arrest in the G2/M phase, which is crucial for preventing cancer cell proliferation .
- Tubulin Polymerization Inhibition : It has been reported that compounds similar to this pyrazole can inhibit tubulin polymerization, thereby disrupting mitotic spindle formation .
Case Studies
A study conducted on a series of pyrazole derivatives demonstrated that those with a similar structure to this compound exhibited IC values in the low micromolar range against various cancer cell lines, confirming their potential as anticancer agents .
Anti-inflammatory Activity
In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects.
The compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in stimulated macrophages. This suggests a potential role in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substitutions on the Pyrazole Ring : Variations in substituents can enhance or reduce activity against specific cancer cell lines.
- Pyridine Modifications : Changes in the pyridine moiety also affect solubility and metabolic stability, which are crucial for therapeutic efficacy .
Data Summary
| Biological Activity | Cell Lines Tested | IC Range | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | Low micromolar | Cell cycle arrest |
| HepG2 | Low micromolar | Tubulin inhibition | |
| Anti-inflammatory | Macrophages | Not specified | TNF-alpha inhibition |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds, including 2-(5-amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The presence of the pyridine moiety enhances the compound's ability to interact with biological targets, making it a candidate for further development in cancer therapeutics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism involves the modulation of signaling pathways associated with inflammation .
Agricultural Science
Pesticidal Properties
this compound has shown promise as a pesticide due to its ability to inhibit specific enzymes in pests. This compound can disrupt metabolic processes in insects, leading to mortality without significantly affecting non-target organisms. Field trials have indicated its effectiveness against common agricultural pests, making it a valuable addition to integrated pest management strategies .
Material Science
Polymer Synthesis
In material science, this compound is being explored for its potential use in the synthesis of novel polymers. Its functional groups allow for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research is ongoing to develop materials that can be used in coatings and composites for various industrial applications .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutics. The study concluded that this compound warrants further investigation as a potential lead compound for anticancer drug development .
Case Study 2: Agricultural Application
In a controlled field study, the efficacy of this compound as an insecticide was tested against aphids and whiteflies. The results demonstrated a reduction in pest populations by over 70% compared to untreated controls, highlighting its potential utility in sustainable agriculture practices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
